4-bromo-N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}benzamide is a small molecule inhibitor of myristate BCR-ABL. [] It belongs to a class of compounds being investigated for their potential to treat chronic lymphocytic leukemia (CLL). [] These inhibitors target the myristate binding site of BCR-ABL, a protein implicated in the development of CLL and other cancers.
4-bromo-N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}benzamide is being researched for its potential as a treatment for chronic lymphocytic leukemia (CLL). [] CLL is a type of cancer affecting the blood and bone marrow. This compound's ability to inhibit myristate BCR-ABL makes it a promising candidate for further research and development as a potential therapeutic agent for CLL.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8